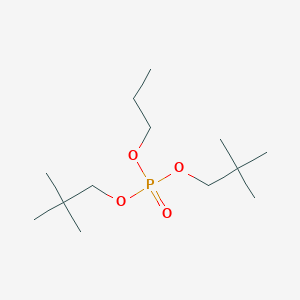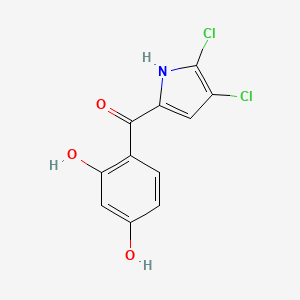
Manganese--oxotungsten (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Manganese–oxotungsten (1/1) is a compound that combines manganese and tungsten oxides. This compound is of interest due to its unique chemical properties and potential applications in various fields, including catalysis, materials science, and environmental chemistry. The combination of manganese and tungsten oxides results in a material that exhibits interesting redox behavior and catalytic activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of manganese–oxotungsten (1/1) typically involves the reaction of manganese and tungsten precursors under controlled conditions. One common method is the sol-gel process, where manganese and tungsten salts are dissolved in a solvent, followed by the addition of a gelling agent to form a gel. The gel is then dried and calcined to obtain the desired oxide compound .
Industrial Production Methods: In industrial settings, the production of manganese–oxotungsten (1/1) may involve high-temperature solid-state reactions. Manganese and tungsten oxides are mixed in stoichiometric ratios and subjected to high temperatures in a furnace to facilitate the formation of the compound. This method ensures the production of large quantities of the material with consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions: Manganese–oxotungsten (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s redox properties make it suitable for catalytic applications, particularly in oxidation reactions .
Common Reagents and Conditions: Common reagents used in reactions involving manganese–oxotungsten (1/1) include hydrogen peroxide, oxygen, and various organic substrates. The reactions are typically carried out under mild to moderate temperatures and pressures, depending on the desired outcome .
Major Products Formed: The major products formed from reactions involving manganese–oxotungsten (1/1) depend on the specific reaction conditions and substrates used. In oxidation reactions, the compound can facilitate the formation of oxygenated products, such as alcohols, ketones, and carboxylic acids .
Applications De Recherche Scientifique
Manganese–oxotungsten (1/1) has a wide range of scientific research applications:
Chemistry: The compound is used as a catalyst in various organic transformations, including oxidation and reduction reactions.
Biology: Manganese–oxotungsten (1/1) is studied for its potential role in biological redox reactions.
Medicine: Research is ongoing to explore the compound’s potential in medical applications, such as drug delivery and imaging.
Mécanisme D'action
The mechanism by which manganese–oxotungsten (1/1) exerts its effects is primarily through its redox activity. The compound can undergo oxidation and reduction reactions, facilitating the transfer of electrons in various chemical processes. This redox behavior is crucial for its catalytic activity, where it can activate substrates and promote chemical transformations .
Molecular Targets and Pathways: In biological systems, manganese–oxotungsten (1/1) can interact with enzymes and other proteins involved in redox reactions. It can mimic the activity of natural enzymes, such as those involved in oxygen evolution and electron transfer processes .
Comparaison Avec Des Composés Similaires
- Manganese dioxide (MnO2)
- Tungsten trioxide (WO3)
- Manganese tungstate (MnWO4)
- Iron–oxotungsten compounds
Propriétés
Numéro CAS |
52365-44-3 |
|---|---|
Formule moléculaire |
MnOW |
Poids moléculaire |
254.78 g/mol |
Nom IUPAC |
manganese;oxotungsten |
InChI |
InChI=1S/Mn.O.W |
Clé InChI |
WPIHHLRBPCWABK-UHFFFAOYSA-N |
SMILES canonique |
O=[W].[Mn] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


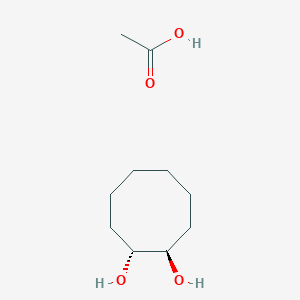
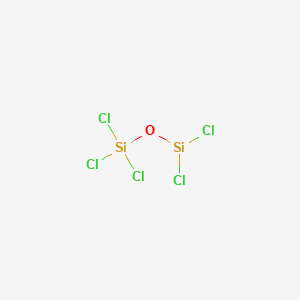
![2-[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]ethanol;carbamic acid](/img/structure/B14648050.png)
![N~2~-[(4-Hydroxyphenyl)methyl]-L-glutamine](/img/structure/B14648053.png)

![4-[(E)-(1-Ethoxy-1,3-dioxobutan-2-yl)diazenyl]benzene-1-sulfonic acid](/img/structure/B14648059.png)
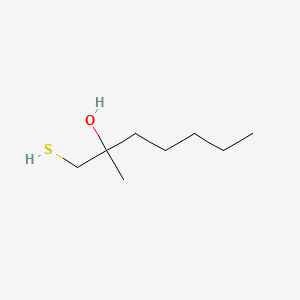
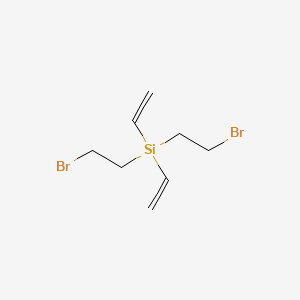
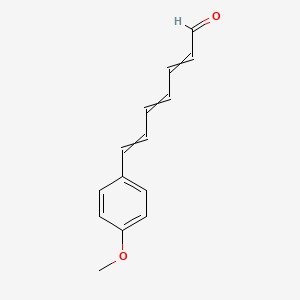
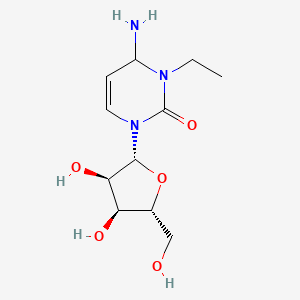
![3-[Ethyl-(2-methylphenyl)arsanyl]aniline;nitric acid](/img/structure/B14648086.png)
